N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique tricyclic structure that includes a benzodioxole moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole derivative, followed by the construction of the triazatricyclic core through cyclization reactions. Key steps may include:
Formation of Benzodioxole Derivative: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Attachment of Butyl Group: The butyl group can be introduced via alkylation reactions.
Cyclization: The triazatricyclic core is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Final Coupling: The final step involves coupling the benzodioxole derivative with the triazatricyclic core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the triazatricyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, it might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific structural features, such as the butyl group and the particular arrangement of the triazatricyclic core. These features may confer unique biological activities or chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H23N5O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O4/c1-2-3-9-29-21(25)16(12-17-22(29)27-20-6-4-5-10-28(20)24(17)31)23(30)26-13-15-7-8-18-19(11-15)33-14-32-18/h4-8,10-12,25H,2-3,9,13-14H2,1H3,(H,26,30) |
InChI Key |
WKQNUZLDBBEYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
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